![molecular formula C22H16Cl2N6 B15214117 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine CAS No. 27702-20-1](/img/structure/B15214117.png)
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine
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Overview
Description
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine typically involves the reaction of phthalazine with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Phthalazine+2(4-chlorobenzaldehyde)+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-(4-methylbenzylidene)hydrazinyl)phthalazine
- 1,4-Bis(2-(4-fluorobenzylidene)hydrazinyl)phthalazine
- 1,4-Bis(2-(4-bromobenzylidene)hydrazinyl)phthalazine
Uniqueness
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine is unique due to the presence of the chlorobenzylidene moiety, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and potential therapeutic applications compared to its analogs.
Biological Activity
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine (CAS Number: 27702-20-1) is a synthetic compound known for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C22H16Cl2N6
- Molecular Weight: 445.31 g/mol
Physical Properties:
- The compound is characterized by a phthalazine backbone with two hydrazine groups substituted by 4-chlorobenzylidene moieties.
Anticancer Activity
Several studies highlight the anticancer potential of hydrazine derivatives. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .
The biological activity of this compound may involve multiple mechanisms:
- DNA Interaction: Some phthalazine derivatives bind to DNA, interfering with replication and transcription processes.
- Enzyme Inhibition: Similar compounds have been reported to inhibit various enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) can lead to oxidative stress, contributing to the cytotoxic effects observed in cancer cells .
Study 1: Anticancer Activity Assessment
A study investigated the effects of a series of phthalazine derivatives on human leukemia cell lines. The results indicated that specific structural modifications enhanced cytotoxicity. The compound this compound was included in the screening and showed promising results with an IC50 value comparable to established chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of hydrazine derivatives, this compound was tested against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Properties
CAS No. |
27702-20-1 |
---|---|
Molecular Formula |
C22H16Cl2N6 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-(4-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H16Cl2N6/c23-17-9-5-15(6-10-17)13-25-27-21-19-3-1-2-4-20(19)22(30-29-21)28-26-14-16-7-11-18(24)12-8-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
InChI Key |
MFKLZVQXLMLDEA-BKHCZYBLSA-N |
Isomeric SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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